molecular formula C7H5N5S2 B1275216 3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 80809-42-3

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B1275216
CAS No.: 80809-42-3
M. Wt: 223.3 g/mol
InChI Key: XEMVVTSATQCRRK-UHFFFAOYSA-N
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Description

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols. This reaction proceeds through a multicomponent approach, often yielding the desired product in excellent yields . The reaction conditions usually involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazole or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells or decreased microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to the presence of the thienyl group, which can enhance its biological activity and provide specific interactions with target receptors. This structural feature distinguishes it from other similar compounds and contributes to its potential as a pharmacologically active molecule .

Properties

IUPAC Name

3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S2/c8-6-11-12-5(4-2-1-3-13-4)9-10-7(12)14-6/h1-3H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMVVTSATQCRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186726
Record name 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80809-42-3
Record name 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80809-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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